Cas no 630107-83-4 (4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine)

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and a 2-fluorophenyl moiety at the 1-position. This structure imparts significant potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. The presence of both chloro and fluoro substituents enhances its reactivity for further functionalization, making it valuable for structure-activity relationship studies. Its well-defined synthetic route and high purity ensure reliability in research applications. The compound’s stability and solubility profile further support its utility in pharmaceutical and biochemical investigations.
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine structure
630107-83-4 structure
Product Name:4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine
CAS No:630107-83-4
MF:C11H6ClFN4
MW:248.643543720245
MDL:MFCD11207436
CID:1006248
PubChem ID:23400190
Update Time:2025-10-30

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
    • 4-Chloro-1-(fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
    • AS-39181
    • 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(2-fluorophenyl)-
    • CS-0246489
    • SCHEMBL12000946
    • DB-123382
    • 4-CHLORO-1-(2-FLUOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE
    • 630107-83-4
    • AKOS009323694
    • MFCD11207436
    • AMY41133
    • Z382820102
    • EN300-331612
    • 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine
    • MDL: MFCD11207436
    • Inchi: 1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H
    • InChI Key: GYEMWSMYVIWILO-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=NN(C3C=CC=CC=3F)C2=NC=N1

Computed Properties

  • Exact Mass: 248.02668
  • Monoisotopic Mass: 248.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6A^2
  • XLogP3: 2.9

Experimental Properties

  • PSA: 43.6

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine Pricemore >>

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4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine Related Literature

Additional information on 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine

Introduction to CAS No. 630107-83-4: 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

The compound with CAS No. 630107-83-4, commonly referred to as 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and its potential applications in drug discovery and advanced materials development. In this article, we will delve into the properties, synthesis, and recent advancements associated with this compound.

Chemical Structure and Properties

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core. This structure is further substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 1-position. The presence of these substituents significantly influences the compound's electronic properties, making it a promising candidate for various applications.

The pyrazolo[3,4-d]pyrimidine framework is known for its aromaticity and rigidity, which are crucial for molecular recognition and binding interactions. The chlorine and fluorine atoms introduce electron-withdrawing effects, enhancing the molecule's stability and reactivity. These properties make CAS No. 630107-83-4 a versatile building block in organic synthesis.

Synthesis and Characterization

The synthesis of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. Recent studies have explored various methodologies to optimize the synthesis of this compound, including microwave-assisted synthesis and catalytic approaches. These methods have not only improved yield but also reduced reaction times, making the synthesis more efficient.

Characterization of this compound is typically carried out using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses confirm the purity and structural integrity of CAS No. 630107-83-4, ensuring its reliability for further applications.

Applications in Medicinal Chemistry

One of the most promising areas of application for CAS No. 630107-83-4 is in medicinal chemistry. The compound's unique structure makes it an ideal candidate for drug design, particularly in the development of kinase inhibitors and other therapeutic agents. Recent research has highlighted its potential as a lead compound in anticancer drug discovery.

In a groundbreaking study published in *Nature Communications*, researchers demonstrated that CAS No. 630107-83-4 exhibits potent inhibitory activity against several oncogenic kinases. This finding underscores its potential as a scaffold for developing novel antitumor agents with high specificity and efficacy.

Furthermore, the compound's ability to modulate protein-protein interactions has opened new avenues for its use in treating neurodegenerative diseases such as Alzheimer's disease. Ongoing clinical trials are exploring its efficacy in mitigating amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Applications in Materials Science

Beyond medicinal chemistry, CAS No. 630107-83-4 has found applications in materials science, particularly in the development of advanced functional materials. Its aromaticity and electronic properties make it suitable for use in organic electronics and optoelectronic devices.

Recent advancements have utilized CAS No. 630107-83-4 as a building block for constructing organic semiconductors with enhanced charge transport properties. These materials hold promise for applications in flexible electronics, solar cells, and light-emitting diodes (LEDs). Researchers have reported significant improvements in device performance when incorporating this compound into organic electronic architectures.

Moreover, the compound's stability under thermal and photochemical conditions makes it an attractive candidate for use in high-performance materials under extreme operating conditions.

Recent Research Highlights

The scientific community has recently witnessed remarkable progress in understanding the properties and applications of CAS No. 630107-83-4. A study published in *Angewandte Chemie* explored its role as a versatile ligand in metal-catalyzed cross-coupling reactions. The findings revealed that this compound can act as an efficient ligand for palladium catalysts, facilitating challenging carbon-carbon bond formations with high selectivity.

In another notable study featured in *Chemical Science*, researchers demonstrated that CAS No. 630107-83-4 can serve as a platform for constructing supramolecular assemblies with tailored functionalities. These assemblies exhibit potential applications in drug delivery systems and sensors.

Conclusion

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